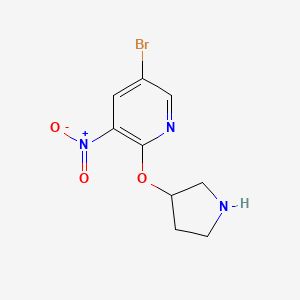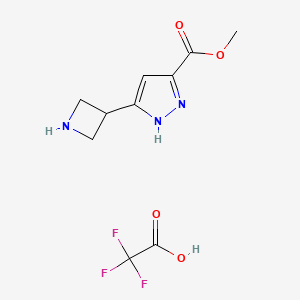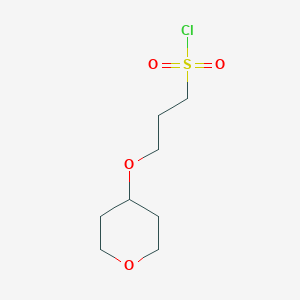![molecular formula C13H17N B13529892 (1S,6R,8S)-8-phenyl-3-azabicyclo[4.2.0]octane](/img/structure/B13529892.png)
(1S,6R,8S)-8-phenyl-3-azabicyclo[4.2.0]octane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,6R,8S)-8-phenyl-3-azabicyclo[420]octane is a bicyclic compound that features a unique structure with a phenyl group attached to the azabicyclo[420]octane framework
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,6R,8S)-8-phenyl-3-azabicyclo[4.2.0]octane typically involves the following steps:
Cyclization Reactions: The formation of the bicyclic structure can be achieved through cyclization reactions involving appropriate precursors.
Phenyl Group Introduction: The phenyl group is introduced through substitution reactions, often using phenyl halides or phenylboronic acids in the presence of catalysts.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and purity.
化学反应分析
Types of Reactions
(1S,6R,8S)-8-phenyl-3-azabicyclo[4.2.0]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, often using hydrogenation or metal hydrides.
Substitution: The phenyl group and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are typical reducing agents.
Substitution: Reagents such as phenyl halides, phenylboronic acids, and catalysts like palladium or copper are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups.
科学研究应用
(1S,6R,8S)-8-phenyl-3-azabicyclo[4.2.0]octane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research explores its potential as a pharmaceutical agent, particularly in the development of drugs targeting the central nervous system.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (1S,6R,8S)-8-phenyl-3-azabicyclo[4.2.0]octane involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as its role as a pharmaceutical agent or a chemical reagent.
相似化合物的比较
Similar Compounds
(1R,6S,8R)-8-phenyl-3-azabicyclo[4.2.0]octane: A stereoisomer with different spatial arrangement of atoms.
8-phenyl-3-azabicyclo[4.2.0]octane: A compound without specific stereochemistry.
8-phenyl-3-azabicyclo[4.2.0]octane derivatives: Compounds with various substituents on the bicyclic framework.
Uniqueness
(1S,6R,8S)-8-phenyl-3-azabicyclo[4.2.0]octane is unique due to its specific stereochemistry, which can influence its reactivity, biological activity, and interactions with other molecules. This makes it a valuable compound for research and development in various scientific fields.
属性
分子式 |
C13H17N |
|---|---|
分子量 |
187.28 g/mol |
IUPAC 名称 |
(1S,6R,8S)-8-phenyl-3-azabicyclo[4.2.0]octane |
InChI |
InChI=1S/C13H17N/c1-2-4-10(5-3-1)12-8-11-6-7-14-9-13(11)12/h1-5,11-14H,6-9H2/t11-,12+,13-/m0/s1 |
InChI 键 |
YWSXOSUUMITXOG-XQQFMLRXSA-N |
手性 SMILES |
C1CNC[C@H]2[C@@H]1C[C@@H]2C3=CC=CC=C3 |
规范 SMILES |
C1CNCC2C1CC2C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


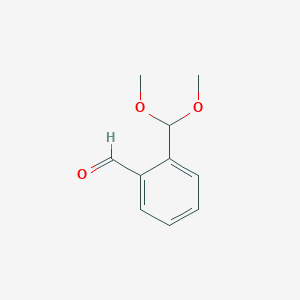

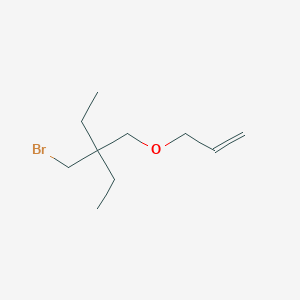
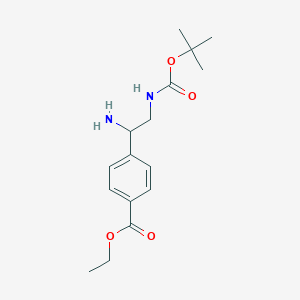



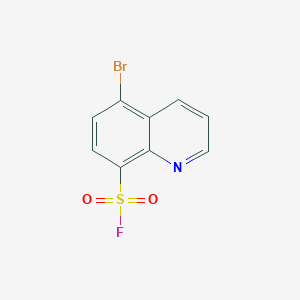
![(3-Azabicyclo[3.2.0]heptane-1,5-diyl)dimethanol](/img/structure/B13529861.png)
![4-[4-(Methylsulfanyl)phenyl]but-3-en-2-one](/img/structure/B13529863.png)
![Ethyl 2-ethyl-5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13529865.png)
